![molecular formula C9H8N2O2S B1659839 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- CAS No. 68342-51-8](/img/structure/B1659839.png)
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Overview
Description
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-, also known as 3-Amino-2-(phenylsulfonyl)acrylonitrile, is a chemical compound with the molecular formula C9H8N2O2S . It has a molecular weight of 208.24 .
Molecular Structure Analysis
The molecular structure of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- consists of a propenenitrile backbone with an amino group and a phenylsulfonyl group attached . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- include its molecular formula (C9H8N2O2S), molecular weight (208.24), and its structural formula . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis Building Block
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-: serves as a versatile building block in organic synthesis. It can be used to construct a variety of complex molecules due to its reactive nitrile and sulfonyl functional groups. These groups can undergo various chemical reactions, such as nucleophilic substitution or addition, to form new bonds and molecular structures .
Nanocatalyst Synthesis
This compound has been utilized in the synthesis of nanocatalysts. For instance, it’s used in the preparation of Fe3O4@AP nanoparticles, which are applied as magnetic nanocatalysts in the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens derivatives . These nanocatalysts offer advantages like excellent recoverability and high yields in catalytic processes .
Antibacterial Agent Development
The derivatives of 3-amino-2-(benzenesulfonyl)prop-2-enenitrile have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibacterial agents .
Density Functional Theory (DFT) Studies
The compound is also used in theoretical studies, such as DFT, to understand the mechanisms of chemical reactions at the molecular level. This helps in predicting the properties of synthesized compounds and optimizing reaction conditions .
Safety and Hazards
The safety and hazards associated with 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety documentation for specific handling instructions .
properties
IUPAC Name |
3-amino-2-(benzenesulfonyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHBTMWGMOVXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399854 | |
Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
CAS RN |
68342-51-8 | |
Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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